N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6S/c1-27-17-7-5-16(6-8-17)14-22(24)23-15-21(20-4-3-13-29-20)30(25,26)19-11-9-18(28-2)10-12-19/h3-13,21H,14-15H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBMAOAYNGDWPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step often involves the reaction of a sulfonyl chloride with an amine or alcohol in the presence of a base.
Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with a nucleophile.
Final coupling: The final step involves coupling the intermediate compounds to form the desired product, often using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonyl group may produce sulfides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate or as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(4-methoxyphenyl)acetamide depends on its specific application:
Biological activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating their activity.
Chemical reactivity: The compound’s functional groups can participate in various chemical reactions, leading to the formation of new products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Acetamide Derivatives with Sulfonamide Groups
Key Compounds:
N-[6-Chlorobenzothiazole-2-yl]-2-(4-methoxyphenyl)acetamide ():
- Replaces the furan and sulfonyl-ethyl groups with a chlorobenzothiazole ring.
- The chloro substituent may enhance electrophilic interactions but reduce solubility compared to the methoxybenzenesulfonyl group in the target compound .
N-(2-Methoxydibenzo[b,d]furan-3-yl)-2-({4-(4-methoxyphenyl)-5-[4-(tert-butyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide (): Features a dibenzofuran system and a triazole-sulfanyl group.
Activity Insights:
Furan/Thiophene-Containing Analogs
Key Compounds:
N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide ():
- Replaces furan with a piperidinyl-quinazoline system.
- Demonstrated anticancer activity (IC50 < 10 µM against HCT-116 and MCF-7 cells), suggesting sulfonyl-acetamide scaffolds are viable for oncology applications .
N-(4-Fluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():
- Substitutes furan with thiophene, a bioisostere with higher lipophilicity.
- Thiophene’s sulfur atom may enhance π-π stacking but reduce hydrogen-bonding capacity compared to furan .
Structural-Activity Relationship (SAR):
- Furan vs. The choice depends on the target’s binding pocket requirements .
Antidiabetic Acetamide Derivatives
Key Compounds ():
| Compound | Structure | IC50 (µM) | Blood Glucose Reduction (Rat Models) |
|---|---|---|---|
| 3a | Naphthalen-1-yl substituent | 69 | 25.1% (sucrose), 21.4% (STZ-induced) |
| 3b | 2-Nitrophenyl substituent | 87 | 19.8%, 17.5% |
| 3c | Phenoxy substituent | 74 | 24.6%, 20.6% |
Comparison with Target Compound:
Anticancer Sulfonyl Acetamides ()
| Compound | Structure | Cell Line Activity (IC50, µM) |
|---|---|---|
| 38 | Pyrrolidinyl-quinazoline sulfonyl | <10 (HCT-116, MCF-7) |
| 39 | Piperidinyl-quinazoline sulfonyl | <10 (PC-3, SF268) |
| 40 | Morpholinyl-quinazoline sulfonyl | <10 (HT-15, MCF-7) |
Key Differences:
- The target compound lacks the quinazoline scaffold but retains the sulfonyl-acetamide motif. Its furan and methoxy groups may redirect activity toward non-oncology targets (e.g., metabolic enzymes) .
Critical Analysis of Substituent Effects
- 4-Methoxyphenyl Acetamide Core : Common in antidiabetic and anticancer agents; the methoxy group enhances electron density and stability .
- 4-Methoxybenzenesulfonyl Group: Improves solubility and target affinity compared to non-sulfonylated analogs (e.g., ’s cyclohexenyl derivative) .
- Furan-2-yl vs. Thiophene-2-yl : Furan’s oxygen supports polar interactions, while thiophene’s sulfur aids in hydrophobic binding. The target compound’s furan may optimize balance for CNS or metabolic targets .
Biological Activity
N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H26N2O5S, with a molecular weight of approximately 478.6 g/mol. The compound features a furan ring, a methoxybenzenesulfonyl group, and an acetamide linkage, which are pivotal in determining its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in inflammatory pathways, which may lead to anti-inflammatory effects. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators.
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This is likely due to its ability to interfere with cell signaling pathways critical for cancer cell proliferation.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
| Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | COX inhibition | |
| Anticancer | Induces apoptosis | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | |
| Antioxidant | Scavenges free radicals |
Case Studies
- Anti-inflammatory Effects : In a study involving animal models of inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups. The compound was effective at doses as low as 10 mg/kg, indicating its potential for therapeutic use in inflammatory diseases.
- Anticancer Activity : A recent investigation into the compound's anticancer properties revealed that it effectively inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The study demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values ranging from 15 to 25 µM.
- Enzyme Interaction Studies : Further research highlighted that the compound selectively binds to the active site of COX enzymes, demonstrating competitive inhibition. Kinetic studies showed that it significantly alters the enzyme's activity, suggesting a promising avenue for developing anti-inflammatory drugs.
Q & A
Q. What multi-step synthetic routes are recommended for synthesizing N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(4-methoxyphenyl)acetamide, and what critical reaction conditions must be controlled?
- Methodology : A three-step approach is typical: (i) Sulfonylation : React 2-(furan-2-yl)ethylamine with 4-methoxybenzenesulfonyl chloride in dichloromethane under inert atmosphere (N₂/Ar) at 0–5°C, using triethylamine as a base . (ii) Acetamide coupling : Introduce 2-(4-methoxyphenyl)acetic acid via carbodiimide-mediated coupling (EDC/HOBt) in DMF at room temperature . (iii) Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol . Critical conditions : Strict temperature control during sulfonylation (<10°C) and anhydrous conditions for coupling to prevent hydrolysis .
Q. Which spectroscopic techniques are essential for confirming structural integrity, and what key spectral markers should be prioritized?
- Methodology :
- ¹H/¹³C-NMR : Key markers include:
- Doublet for furan protons (δ 6.2–7.4 ppm, J = 1.8 Hz) .
- Sulfonyl group resonance (δ ~3.8 ppm for OCH₃; δ 7.6–8.1 ppm for aromatic protons adjacent to sulfonyl) .
- IR : Confirm sulfonyl (S=O stretch at 1150–1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups .
- HRMS : Validate molecular ion [M+H]⁺ with <2 ppm mass error .
Q. What preliminary biological screening approaches are recommended to evaluate therapeutic potential?
- Methodology :
- MTT assay : Screen for cytotoxicity against cancer cell lines (e.g., MCF-7, HT-29) at 1–100 μM concentrations .
- Enzyme inhibition : Test inhibitory activity against cyclooxygenase-2 (COX-2) or phosphodiesterase-4 (PDE4) using fluorometric assays .
- Antimicrobial screening : Use disk diffusion against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
Advanced Research Questions
Q. How can researchers resolve contradictions in ¹H-NMR data caused by rotational isomerism in the sulfonyl ethyl moiety?
- Methodology :
- Variable-temperature NMR : Perform experiments from 25°C to 60°C to coalesce split peaks and calculate energy barriers (ΔG‡) .
- Computational modeling : Use DFT (B3LYP/6-31G*) to simulate rotational conformers and compare theoretical/experimental coupling constants .
Q. What strategies optimize the Buchwald-Hartwig coupling step when introducing the furan moiety, considering competing side reactions?
- Methodology :
- Catalyst selection : Use Pd(OAc)₂ with Xantphos ligand to minimize β-hydride elimination .
- Solvent/base optimization : Employ toluene with Cs₂CO₃ to enhance nucleophilicity while suppressing aryl halide degradation .
- Inert atmosphere : Rigorous degassing (N₂ bubbling) prevents catalyst oxidation .
Q. How does the electronic environment of the methoxy groups influence reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodology :
- Hammett analysis : Compare reaction rates of para-methoxy vs. unsubstituted analogs to quantify electron-donating effects (σₚ values) .
- DFT calculations : Map electrostatic potential surfaces to identify nucleophilic attack sites on the sulfonyl-activated ring .
Q. What computational approaches predict the compound’s bioactive conformation and target binding affinity?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR) or PDE4 (PDB: 3BWM) .
- MD simulations : Run 100-ns trajectories in explicit solvent to assess stability of ligand-receptor complexes .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme assays .
Data Contradiction Analysis
Q. How should researchers address discrepancies in HPLC purity results versus NMR integration values?
- Methodology :
- Orthogonal validation : Cross-check with LC-MS to detect UV-inactive impurities .
- NMR relaxation delays : Increase d1 to 5–10 sec for accurate integration of slowly relaxing protons (e.g., NH) .
Q. What experimental controls are critical when observing inconsistent biological activity across assay platforms?
- Methodology :
- Solvent standardization : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Positive controls : Include reference inhibitors (e.g., celecoxib for COX-2, rolipram for PDE4) to normalize inter-assay variability .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
